molecular formula C15H18O3 B1275926 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde CAS No. 915920-67-1

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Cat. No. B1275926
M. Wt: 246.3 g/mol
InChI Key: JQCZHNODHHLSGN-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The synthesis of 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde, while not directly reported in the provided papers, can be inferred from similar synthetic methods. For instance, the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been utilized for the synthesis of 3-methyleneindan-1-ols, which suggests that a similar approach could potentially be adapted for the synthesis of the compound . This method is notable for its efficiency and high enantioselectivity, which could be advantageous for producing enantiomerically pure compounds.

Molecular Structure Analysis

Although the exact molecular structure of 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde is not discussed, related compounds have been studied using spectroscopic and quantum chemical methods. For example, 4-hexyloxy-3-methoxybenzaldehyde has been investigated using density functional theory (DFT) to determine optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-vis spectra . These techniques could be applied to the compound of interest to gain insights into its molecular structure and electronic properties.

Chemical Reactions Analysis

The reactivity of similar benzaldehyde derivatives has been explored in various chemical reactions. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been employed to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . This indicates that the aldehyde group in such compounds is reactive and can undergo transformations that may be relevant to the synthesis or further functionalization of 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde can be deduced from studies on related compounds. For example, the synthesis and characterization of 3-methoxy-2-hydroxybenzaldehyde derivatives have provided information on molar conductivity, FT-IR, UV-Vis, and NMR spectroscopy . Additionally, the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates that the methoxy and allyloxy groups in such compounds are stable under certain reaction conditions .

Scientific Research Applications

Catalytic Reactions and Complex Formation

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, though not directly mentioned, could potentially play a role in catalytic reactions and complex formation due to its structural similarity to compounds involved in such research. For instance, studies have shown that allylic alcohols can react with Grubbs Carbene complexes to form carbonyl derivatives and undergo catalytic reactions leading to various aldehydes and ketones (Werner et al., 2003). Similarly, chelate structures involving nickel and ruthenium complexes with thiosemicarbazones derived from hydroxybenzaldehydes have been characterized, highlighting the versatility of such frameworks in coordination chemistry (Ülküseven et al., 2008).

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds like 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde could be utilized as intermediates or reactants. For example, allylation reactions of aldehydes with allyltrichlorosilanes have been catalyzed by new Lewis base organocatalysts, achieving high enantioselectivities. This suggests potential applications in the synthesis of chiral molecules and pharmaceuticals (Bai et al., 2012).

Polymer Science

In the realm of polymer science, the presence of allyl groups in monomers, similar to the structure of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, can significantly influence the thermal and mechanical properties of the resulting polymers. For instance, novel benzoxazine monomers containing allyl groups have shown to form thermosets with excellent thermomechanical properties, indicating the potential of such compounds in developing high-performance materials (Agag & Takeichi, 2003).

Spectroscopy and Molecular Dynamics

The study of molecular interactions and dynamics in compounds similar to 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde has been facilitated by techniques like Raman spectroscopy and INS spectroscopy, combined with DFT calculations. These studies provide insights into the vibrational relaxation, hydrogen bonding, and intramolecular interactions within such molecules, which are crucial for understanding their chemical behavior and potential applications in various fields (Ramakrishnan et al., 2009); (Ribeiro-Claro et al., 2021).

properties

IUPAC Name

3-ethoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZHNODHHLSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC=C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406356
Record name 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

CAS RN

915920-67-1
Record name 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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